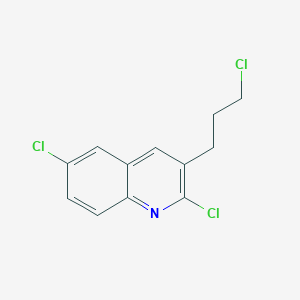

3-(3-Chloropropyl)-2,6-dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

948294-62-0 |

|---|---|

Molecular Formula |

C12H10Cl3N |

Molecular Weight |

274.6 g/mol |

IUPAC Name |

2,6-dichloro-3-(3-chloropropyl)quinoline |

InChI |

InChI=1S/C12H10Cl3N/c13-5-1-2-8-6-9-7-10(14)3-4-11(9)16-12(8)15/h3-4,6-7H,1-2,5H2 |

InChI Key |

LWVIGCQJEPHKSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)CCCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Chloropropyl 2,6 Dichloroquinoline

Established and Novel Approaches for Quinoline (B57606) Ring System Construction

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with a rich history of named reactions and a growing number of modern, more efficient methods.

Classical Cyclization Reactions in Quinoline Synthesis (e.g., Skraup, Doebner-Miller, Friedländer)

Several classical methods have been the cornerstones of quinoline synthesis for over a century. researchgate.netacs.org These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. organic-chemistry.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. nih.govrsc.org Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. wikipedia.org The reaction is often vigorous and requires careful temperature control. organic-chemistry.org

Doebner-Miller Reaction: A modification of the Skraup synthesis, the Doebner-Miller reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. nih.goviipseries.org This approach allows for the synthesis of a wider variety of substituted quinolines. researchgate.netmdpi.com The reaction mechanism is believed to involve a fragmentation-recombination pathway. nih.gov

Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, in the presence of an acid or base catalyst. wikipedia.orgresearchgate.netyoutube.com The reaction's primary advantage is the unambiguous placement of substituents on the resulting quinoline ring based on the starting materials. prepchem.com

These classical methods, while foundational, often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. acs.org

| Classical Quinoline Synthesis | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms quinoline from simple starting materials; can be a violent reaction. organic-chemistry.orgnih.gov |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst | A more general method than the Skraup synthesis for substituted quinolines. nih.goviipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Predictable regiochemistry of substituents. researchgate.netprepchem.com |

Modern Catalytic and Green Chemistry Routes for Quinoline Core Formation

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for quinoline synthesis. These modern approaches often employ catalytic systems and align with the principles of green chemistry. acs.orgmt.com

Catalytic Approaches: Transition metal catalysts, such as those based on palladium, copper, rhodium, and ruthenium, have been successfully employed in quinoline synthesis. google.comresearchgate.net These catalysts can facilitate cross-coupling and cyclization reactions under milder conditions than classical methods. google.com For instance, nanocatalysts are gaining attention due to their high efficiency, recyclability, and ability to promote one-pot syntheses. cdc.govrsc.org

Green Chemistry Strategies: The use of environmentally benign solvents like water and ethanol, as well as solvent-free conditions, is a key aspect of modern quinoline synthesis. mt.comorganic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. researchgate.netnih.gov One-pot, multi-component reactions are particularly attractive as they minimize waste and simplify purification processes. mt.com These green methodologies aim to reduce the environmental impact by minimizing energy consumption and avoiding toxic reagents. acs.orgmt.com

| Modern Quinoline Synthesis | Key Principles | Examples of Catalysts/Conditions |

| Catalytic Synthesis | Use of transition metals to facilitate reactions under milder conditions. | Palladium, Copper, Rhodium, Ruthenium complexes, Nanocatalysts. google.comresearchgate.netrsc.org |

| Green Chemistry Routes | Use of environmentally friendly solvents, energy sources, and one-pot procedures. | Water, Ethanol, Microwave irradiation, Solvent-free conditions. mt.comorganic-chemistry.orgnih.gov |

Strategies for the Halogenation of the Quinoline Nucleus

The introduction of halogen atoms onto the quinoline core is a critical step in the synthesis of many functionalized derivatives, including the target compound.

Preparation of Dichloroquinoline Precursors (e.g., 2,6-dichloroquinoline (B154368), 2,4-dichloroquinoline (B42001) derivatives)

The synthesis of dichloroquinoline precursors is typically achieved through multi-step sequences. For instance, the preparation of 2,4-dichloroquinolines can be accomplished by condensing an appropriate primary aromatic amine with malonic acid in the presence of phosphorus oxychloride. acs.org This initially forms a 4-hydroxy-2-quinolone, which is then converted to the 2,4-dichloro derivative with excess reagent. acs.org A one-pot synthesis for such derivatives has also been reported.

The synthesis of 2,6-dichloroquinoxaline, a related heterocyclic system, can be achieved by treating 2-hydroxy-6-chloroquinoxaline with phosphorus oxychloride. Another method involves a sequence of condensation, cyclization, reduction, acidification, and chlorination reactions starting from p-chloro-o-nitroaniline and diketene. These methods highlight the common use of chlorinating agents like phosphorus oxychloride to replace hydroxyl groups with chlorine atoms.

Regioselective Chlorination Methods for Quinoline Systems

Achieving regioselectivity in the chlorination of the quinoline ring is crucial. Direct electrophilic halogenation of quinoline typically occurs at the C5 and C8 positions of the benzene (B151609) ring. wikipedia.org However, for the synthesis of 2,6-dichloroquinoline, chlorination at the C2 and C6 positions is required.

Chlorination at C2: The C2 position can be chlorinated through nucleophilic substitution of a suitable leaving group, often a hydroxyl group (in the 2-quinolone tautomer), using reagents like phosphorus oxychloride.

Chlorination at C6: Chlorination at the C6 position generally requires starting with a pre-functionalized aniline, such as a p-chloroaniline, which is then used in a classical quinoline synthesis like the Skraup or Doebner-Miller reaction.

Modern Methods: More recent methods for regioselective halogenation include metal-free protocols using trihaloisocyanuric acids for C5-halogenation of 8-substituted quinolines. Base-controlled regioselective functionalization of chloro-substituted quinolines using metal amides has also been developed, allowing for selective metalation and subsequent reaction with electrophiles at different positions. Microfluidic reactors have been employed for the highly efficient and regioselective C2 chlorination of quinoline derivatives.

Introduction and Elaboration of the 3-Chloropropyl Side Chain

The introduction of an alkyl side chain at the C3 position of the quinoline ring presents a significant synthetic hurdle, especially in a deactivated, di-chlorinated system. researchgate.net Direct C-H functionalization at the C3 position is challenging. researchgate.net

Plausible synthetic strategies for introducing the 3-chloropropyl group onto the 2,6-dichloroquinoline core could involve:

Building the Ring with the Side Chain: One approach is to incorporate the 3-chloropropyl moiety into one of the starting materials for a classical quinoline synthesis. For example, a modified Friedländer synthesis could potentially be employed using a 2-amino-5-chlorobenzaldehyde (B1272629) or ketone and a ketone bearing the 3-chloropropyl group.

Post-Cyclization Functionalization: Alternatively, the side chain can be introduced after the formation of the 2,6-dichloroquinoline ring.

Metal-Catalyzed Cross-Coupling: If a 3-bromo- (B131339) or 3-iodo-2,6-dichloroquinoline precursor could be synthesized, a cross-coupling reaction with a suitable organometallic reagent containing the 3-chloropropyl group might be feasible.

Radical Addition: A radical reaction involving the addition of a 3-chloropropyl radical to the quinoline ring could be another possibility.

Friedel-Crafts Type Alkylation: While Friedel-Crafts alkylations are common for introducing alkyl chains onto aromatic rings, they typically require a Lewis acid catalyst and may suffer from a lack of regioselectivity and potential side reactions on a heteroaromatic system like quinoline. wikipedia.orgmt.com The reaction of 2,6-dichloroquinoline with an alkylating agent like 1-bromo-3-chloropropane (B140262) in the presence of a Lewis acid would need to be carefully controlled to achieve the desired C3-alkylation. google.com

The synthesis of the specific target molecule, 3-(3-Chloropropyl)-2,6-dichloroquinoline, is not explicitly detailed in readily available literature, suggesting that its preparation would likely require a dedicated, multi-step synthetic investigation.

Alkylation and Coupling Reactions for Chloropropyl Moiety Incorporation

With 2,6-dichloro-3-formylquinoline as the precursor, the three-carbon chloropropyl side chain can be introduced through several established organometallic reactions. These methods involve the formation of a new carbon-carbon bond at the C3-position.

One common approach is the Wittig reaction , which converts aldehydes and ketones into alkenes. researchgate.netresearchgate.netnih.gov The reaction of 2,6-dichloro-3-formylquinoline with a suitable phosphonium (B103445) ylide, such as one generated from (2-chloroethyl)triphenylphosphonium bromide, would yield an alkene. Subsequent reduction of the double bond would furnish the desired chloropropyl side chain. The Wittig reaction is known for its versatility and tolerance of various functional groups. researchgate.netnih.gov

Alternatively, a Grignard reaction provides another robust method for C-C bond formation. nih.govresearchgate.netnih.gov The addition of a Grignard reagent like (2-chloroethyl)magnesium bromide to 2,6-dichloro-3-formylquinoline would result in a secondary alcohol. This alcohol can then be converted to the target chloropropyl group through deoxygenation or by conversion to a leaving group followed by reduction.

Utilization of Specific Chloropropyl-Containing Reagents (e.g., 1-chloro-3-iodopropane)

While direct alkylation of a pre-formed quinoline ring at the C3 position is challenging, the use of bifunctional reagents in the later stages of the synthesis is a viable strategy. For instance, if a precursor with a nucleophilic C3-substituent were available, 1-chloro-3-iodopropane could be employed as an electrophile. Due to the higher reactivity of the C-I bond compared to the C-Cl bond, selective alkylation could be achieved.

However, a more plausible route involves the modification of the formyl group of 2,6-dichloro-3-formylquinoline . For example, reduction of the aldehyde to a hydroxymethyl group, followed by conversion to a halomethyl group, would provide an electrophilic center for coupling with a two-carbon nucleophile.

Multi-Step Synthetic Sequences and Reaction Optimization for this compound

A plausible multi-step synthesis for This compound is outlined below, starting from the key intermediate 2,6-dichloro-3-formylquinoline .

Route A: Wittig Reaction Approach

Wittig Reaction: Reaction of 2,6-dichloro-3-formylquinoline with a phosphonium ylide generated from a 2-haloethyltriphenylphosphonium salt to form 2,6-dichloro-3-(3-chloroprop-1-en-1-yl)quinoline .

Reduction: Catalytic hydrogenation of the alkene double bond to yield This compound .

Route B: Grignard Reaction and Reduction Approach

Grignard Addition: Reaction of 2,6-dichloro-3-formylquinoline with vinylmagnesium bromide to yield 1-(2,6-dichloroquinolin-3-yl)prop-2-en-1-ol .

Hydrohalogenation: Treatment with HCl to convert the alkene to a chloroethyl group, potentially with concurrent substitution of the hydroxyl group, or after its protection.

Deoxygenation/Reduction: Removal of the hydroxyl group to afford the final product.

Optimization of these sequences would involve screening of catalysts, solvents, temperatures, and reaction times for each step to maximize the yield and purity of This compound .

Advanced Chemical Transformations and Derivatization of this compound

The presence of three distinct reactive sites—the chloropropyl chain and the two chlorine atoms on the quinoline ring—makes This compound a versatile scaffold for further chemical modifications.

Functional Group Interconversions of the Chloropropyl Chain

The terminal chlorine atom of the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Azide (B81097) Formation: Treatment with sodium azide in a suitable solvent like DMF can convert the chloropropyl group to an azidopropyl group, which can be further reduced to an aminopropyl group or used in "click" chemistry reactions. acs.org

Amination: Direct reaction with amines can lead to the corresponding amino-substituted derivatives.

Thiolation: Reaction with thiourea (B124793) followed by hydrolysis, or with other sulfur nucleophiles, can introduce a thiol or thioether functionality.

Below is a table summarizing potential functional group interconversions of the chloropropyl chain.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium azide (NaN₃) | 3-(3-Azidopropyl)-2,6-dichloroquinoline | Nucleophilic Substitution |

| This compound | Ammonia (NH₃) or primary/secondary amines | 3-(3-Aminopropyl)-2,6-dichloroquinoline derivatives | Nucleophilic Substitution (Amination) |

| This compound | Sodium hydrosulfide (B80085) (NaSH) | 2,6-Dichloro-3-(3-mercaptopropyl)quinoline | Nucleophilic Substitution |

Modifications at the Quinoline Halogen Positions

The chlorine atoms at the C2 and C6 positions of the quinoline ring exhibit different reactivities, enabling selective functionalization. The C2-chloro substituent is generally more activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to its position adjacent to the ring nitrogen. scienceopen.com

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters can be used to introduce aryl or alkyl groups at the C2 and/or C6 positions. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, regioselective coupling can be achieved. For instance, in related dichloroquinoxaline systems, the C2 position is found to be more reactive. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with a wide range of amines. nih.gov Selective amination at either the C2 or C6 position can be controlled by the choice of catalyst and reaction conditions. Studies on 2,6-dichloroquinoline have shown that amination can occur, though selectivity can be challenging.

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the chlorine atoms. The C2 position is typically more susceptible to SNAr than the C6 position. For example, reaction with alkoxides or thiolates can lead to the corresponding ethers or thioethers.

The table below outlines potential modifications at the quinoline halogen positions.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reaction Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄, base | 3-(3-Chloropropyl)-2-aryl-6-chloroquinoline | Suzuki-Miyaura Coupling |

| This compound | Primary/Secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base | 2-Amino-3-(3-chloropropyl)-6-chloroquinoline derivative | Buchwald-Hartwig Amination |

| This compound | Sodium methoxide (B1231860) (NaOMe) | Heat | 3-(3-Chloropropyl)-6-chloro-2-methoxyquinoline | Nucleophilic Aromatic Substitution |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 3 Chloropropyl 2,6 Dichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(3-Chloropropyl)-2,6-dichloroquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the chloropropyl side chain. The aromatic region would likely display signals corresponding to the protons at positions 4, 5, 7, and 8 of the quinoline core. The chemical shifts and coupling patterns of these signals would be influenced by the electron-withdrawing effects of the chlorine atoms. The protons of the 3-chloropropyl group would appear in the aliphatic region of the spectrum, likely as multiplets, due to spin-spin coupling with adjacent protons.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m |

| -CH₂-Cl | 3.5 - 3.8 | t |

| -CH₂- | 2.0 - 2.4 | m |

| Ar-CH₂- | 2.8 - 3.2 | t |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show distinct signals for each of the 12 unique carbon atoms in this compound. The carbons bearing chlorine atoms (C2 and C6) would likely appear at characteristic chemical shifts. The signals for the carbons of the propyl chain would be found in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (C2) | 150 - 160 |

| C-Cl (C6) | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C | 125 - 145 |

| -CH₂-Cl | 40 - 50 |

| -CH₂- | 30 - 40 |

| Ar-CH₂- | 25 - 35 |

Note: This table is predictive and not based on experimental data.

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

To unambiguously assign all proton and carbon signals, advanced NMR techniques would be necessary. 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or long-range coupled carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. These techniques are crucial for confirming the connectivity of the 3-chloropropyl chain to the C3 position of the dichloroquinoline core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula (C₁₂H₉Cl₃N). The characteristic isotopic pattern of the three chlorine atoms would serve as a clear indicator of the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would likely be used to generate the protonated molecule [M+H]⁺. Fragmentation of this ion (MS/MS) would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of the chloropropyl side chain or the sequential loss of chlorine atoms. Analyzing these fragmentation patterns helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the dichloro-substituted quinoline ring, the aliphatic propyl chain, and the carbon-chlorine bonds. Analysis of the IR spectrum allows researchers to confirm the presence of these key functional groups, thereby providing crucial evidence for the compound's successful synthesis.

The stretching vibrations of the C-H bonds on the aromatic quinoline ring and the aliphatic propyl chain typically appear in the 3100-2850 cm⁻¹ region. mdpi.com The quinoline core, an aromatic heterocycle, will exhibit characteristic C=C and C=N bond stretching vibrations within the 1650-1400 cm⁻¹ range. researchgate.netrsc.org The presence of the carbon-chlorine bonds is a key feature. The C-Cl stretching vibration for the chlorine atoms attached to the aromatic ring is expected in the 1100-800 cm⁻¹ range, while the aliphatic C-Cl bond of the chloropropyl group typically absorbs in the 800-600 cm⁻¹ region. docbrown.infonih.gov The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks from various bending and stretching vibrations that are unique to the entire molecular structure, serving as a definitive identifier for the compound. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3100–3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2960–2850 | C-H Stretch | Aliphatic (Propyl Chain) |

| 1620–1580 | C=N Stretch | Quinoline Ring |

| 1590–1450 | C=C Stretch | Aromatic (Quinoline Ring) |

| 1470–1430 | CH₂ Bend | Aliphatic (Propyl Chain) |

| 1100–1000 | C-Cl Stretch | Aryl Halide (on Quinoline) |

| 800-600 | C-Cl Stretch | Alkyl Halide (Chloropropyl) |

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthetic chemistry research, chromatographic methods are indispensable for monitoring reaction progress, determining the purity of the final product, and isolating the target compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a synthesized compound. It utilizes a high-pressure pump to pass a solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the differential partitioning of the analyte between the two phases.

For a compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. Due to its aromatic nature and halogen substituents, the compound is UV-active, allowing for sensitive detection using a UV-Vis spectrophotometric detector. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | Purity >95% (as area percentage) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. thieme.deresearchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing). The plate is then placed in a sealed chamber with a shallow pool of a solvent system (eluent). The eluent ascends the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

In the synthesis of this compound, TLC can be used to track the disappearance of the starting materials (e.g., 2,6-dichloroquinoline (B154368) and a chloropropylating agent) and the simultaneous appearance of the product spot. researchgate.net By comparing the spots from the reaction mixture to reference spots of the starting materials, a researcher can qualitatively determine when the reaction is complete. The spots are typically visualized under UV light, where the aromatic quinoline ring will appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system.

Table 3: Hypothetical TLC Monitoring of Synthesis

| Compound | Rf Value (30% Ethyl Acetate in Hexane) | Observation |

| Starting Material (e.g., 2,6-dichloroquinoline) | 0.65 | Spot diminishes over time |

| This compound (Product) | 0.40 | New spot appears and intensifies |

| Reaction Mixture (at completion) | 0.40 | One major spot corresponding to the product |

Following a successful reaction, the target compound must be isolated from the crude reaction mixture. Flash chromatography is a widely used preparative technique for the rapid purification of organic compounds. nih.gov It is an air-pressure-driven version of column chromatography that allows for faster and more efficient separations than traditional gravity-fed methods.

To purify this compound, the crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often guided by preliminary TLC analysis, is then pushed through the column. The components of the mixture separate into bands as they travel through the column. Fractions are collected sequentially as the solvent exits the column, and those containing the pure product (as determined by TLC) are combined. The solvent is then removed under reduced pressure to yield the purified compound. The choice of eluent is critical; a solvent system that provides a good separation of spots on a TLC plate (e.g., an Rf value of ~0.3-0.4 for the product) is often a good starting point for flash chromatography. mdpi.com

Table 4: Typical Flash Chromatography Conditions for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |

| Loading Method | Dry loading with silica gel |

| Detection Method | TLC analysis of collected fractions |

| Outcome | Isolation of this compound in high purity |

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Quinoline Compounds, with Implications for 3 3 Chloropropyl 2,6 Dichloroquinoline

General Principles of Quinoline (B57606) Derivatives as Pharmacophores in Drug Discovery and Development

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is classified as a privileged scaffold in medicinal chemistry. ucdavis.edubohrium.com This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. orientjchem.org The unique chemical structure and the flexibility to add various substituents make it a vital component in the design of novel therapeutic agents. orientjchem.orgnih.gov

Overview of Broad Biological Activities of Quinoline Scaffolds (e.g., Antimalarial, Anticancer, Antimicrobial, Antileishmanial)

Quinoline derivatives are renowned for their extensive spectrum of biological activities. orientjchem.org This versatility has led to the development of numerous drugs for various diseases. biointerfaceresearch.com The pharmacological potential of the quinoline system is well-documented across several therapeutic areas. biointerfaceresearch.com

Antimalarial: The quinoline scaffold is historically significant in the fight against malaria, with compounds like chloroquine, mefloquine, and primaquine (B1584692) being prime examples. bohrium.combiointerfaceresearch.com These drugs interfere with the life cycle of the parasite. biointerfaceresearch.com

Anticancer: Researchers have extensively studied quinoline derivatives for their potential in cancer therapy. bohrium.comorientjchem.org They can induce apoptosis, disrupt cell migration, inhibit angiogenesis, and arrest the cell cycle. bohrium.com

Antimicrobial: The quinoline core is central to many antibacterial drugs, such as ofloxacin. biointerfaceresearch.com Derivatives have also shown potent activity against various fungal strains, including Candida and dermatophytes. nih.gov

Antileishmanial: The quinoline structure is a key feature in many compounds developed as potential treatments for leishmaniasis, a parasitic disease. nih.govnih.gov

Other Activities: The pharmacological diversity of quinolines extends to anti-inflammatory, antiviral, anticonvulsant, antitubercular, and anti-Alzheimer's properties. biointerfaceresearch.comresearchgate.netresearchgate.net

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Example Compounds/Derivatives | Source |

|---|---|---|

| Antimalarial | Chloroquine, Mefloquine, Primaquine | biointerfaceresearch.com |

| Anticancer | Camptothecin, Dofequidar | orientjchem.orgnih.gov |

| Antimicrobial | Ofloxacin, Chloroxine | biointerfaceresearch.com |

| Antileishmanial | Ferrocenylquinoline-triazole hybrids | nih.gov |

| Antiviral | Saquinavir, Indinavir | nih.gov |

Rational Design Strategies for Quinoline-Based Therapeutic Agents

The development of effective quinoline-based drugs relies on rational design strategies that aim to optimize their pharmacological properties. benthamscience.commanchester.ac.uk These strategies involve modifying the quinoline scaffold to enhance efficacy, selectivity, and metabolic stability while minimizing toxicity. benthamscience.comresearchgate.net

Key strategies include:

Computational Modeling: Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are used to predict how different structural modifications will affect a compound's biological activity. mdpi.com These models help in understanding the interaction between the quinoline derivative and its biological target, guiding the design of more potent molecules. benthamscience.commdpi.com

Substituent Modification: The biological activity of a quinoline derivative is highly dependent on the type, position, and nature of substituents on the ring. nih.govbiointerfaceresearch.com Scientists introduce various functional groups to modulate properties like lipophilicity, electronic distribution, and steric hindrance to improve target binding and pharmacokinetic profiles. benthamscience.commanchester.ac.uk

Hybrid Molecule Synthesis: This approach involves combining the quinoline scaffold with other known pharmacophores to create hybrid compounds. The goal is to develop agents with dual modes of action, potentially overcoming drug resistance and improving therapeutic outcomes. nih.gov

Metabolism-Blocking Modifications: Introducing groups that block metabolic pathways can enhance a drug's bioavailability and duration of action. benthamscience.comresearchgate.net For example, adding fluorine atoms or bulky groups like a t-butyl group can prevent metabolic breakdown. benthamscience.commanchester.ac.uk

Structure-Activity Relationship (SAR) Studies on Quinoline Nuclei and Side Chains

SAR studies are fundamental to understanding how the chemical structure of quinoline derivatives correlates with their biological activity. nih.govacs.org These investigations provide crucial insights into the specific structural features required for effective interaction with biological targets. nih.gov

Impact of Halogen Substituents on Biological Interactions and Selectivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold can significantly influence a compound's pharmacological profile. acs.org The position and nature of the halogen are critical determinants of activity.

Enhanced Activity: Halogen substituents, particularly electron-withdrawing ones like chlorine, can enhance the biological efficacy of quinoline derivatives. nih.govnih.gov For instance, in some anticancer studies, substituting the quinoline ring with an electron-drawing group like a halogen atom was deemed necessary to achieve appropriate SAR. nih.gov Dichloro- and dibromo-substituted quinolines have demonstrated significant fungicidal activities. nih.gov

Halogen Bonding: Halogens can participate in a specific non-covalent interaction known as halogen bonding, which can contribute to the binding affinity of a ligand to its protein target. acs.org This interaction is predominantly electrostatic and can increase affinity by up to two orders of magnitude, particularly with larger halogens like iodine. acs.org

Positional Importance: The location of the halogen substituent is crucial. For example, a study on quinoline-imidazole hybrids found that a chlorine atom at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating group at the same position enhanced it. nih.gov In another case, 2-chloroquinoline (B121035) was used as a pharmacophore to inhibit SARS-CoV-2 enzymes, where the chlorine atom is easily replaceable by nucleophiles in the enzyme's active site. nih.gov

Influence of Alkyl and Halogenated Alkyl Side Chains on Receptor Binding and Efficacy

Chain Length: The length of an alkyl side chain is often critical for optimal receptor interaction. nih.gov Studies on other heterocyclic compounds have shown that a specific chain length, for instance, a chain of 3 to 6 carbons, is required for high-affinity binding to certain receptors. nih.gov

Lipophilicity and DNA Binding: The addition of certain side chains can increase the lipophilicity of the molecule, which can enhance properties like DNA binding, a mechanism relevant to some anticancer agents. biointerfaceresearch.com

Steric and Electronic Effects: Bulky or sterically hindered side chains can influence the orientation of the molecule within a binding pocket, affecting its activity. benthamscience.com Halogenation of an alkyl side chain introduces specific electronic properties and can create new interaction points with a biological target.

Table 2: General SAR Findings for Quinoline Derivatives

| Structural Feature | Impact on Activity | Source |

|---|---|---|

| Halogen at C-6 | Often enhances antibacterial and anticancer activity. | nih.govslideshare.net |

| Halogen at C-2 | Can lead to loss of activity (antimalarial) or act as a reactive site (antiviral). | nih.govnih.gov |

| Alkyl Chain Length | Optimal length (e.g., 3-6 carbons) can be crucial for high-affinity receptor binding. | nih.gov |

| Propyl Linker | Can maximize certain activities, such as anti-inflammatory effects in specific conjugates. | biointerfaceresearch.com |

SAR Implications of the Chloropropyl Moiety in Quinoline Derivatives

The specific combination of a propyl chain and a terminal chlorine atom, as seen in the chloropropyl moiety, has distinct implications for the biological activity of a quinoline derivative.

Flexible Linker: The three-carbon propyl chain acts as a flexible spacer or linker. biointerfaceresearch.com This linker allows the quinoline core and the terminal chlorine to position themselves optimally within a receptor or active site. The length of this linker is critical; studies on some quinoline derivatives have shown that a specific distance between the core structure and another functional group, dictated by the linker, is essential for high activity. nih.govacs.org For example, conjugates of ibuprofen (B1674241) and quinoline linked by a propyl chain demonstrated maximized anti-inflammatory and analgesic effects. biointerfaceresearch.com

Reactive Electrophile: The terminal chlorine atom on the propyl chain renders the adjacent carbon atom electrophilic. This makes the chloropropyl group a potential reactive moiety capable of forming a covalent bond with a nucleophilic residue (such as cysteine or histidine) in a protein's active site. This irreversible binding can lead to potent and prolonged inhibition of the target enzyme or receptor.

Molecular Mechanisms of Action and Pharmacological Targets of Quinoline Compounds

Quinoline derivatives exert their therapeutic effects through a multitude of molecular mechanisms, targeting a diverse range of biological molecules and pathways. Their versatility has led to their investigation and use in treating a wide spectrum of diseases, including cancer, malaria, and inflammatory conditions. rsc.orgnih.govorientjchem.org

DNA-Interacting Mechanisms (e.g., DNA Intercalation, Topoisomerase Inhibition)

A significant number of quinoline compounds function by directly interacting with DNA, thereby disrupting essential cellular processes like replication and transcription. One of the primary modes of this interaction is DNA intercalation , where the planar aromatic ring system of the quinoline slides between the base pairs of the DNA double helix. nih.gov This insertion distorts the DNA structure, interfering with the functions of DNA-binding proteins.

Furthermore, some quinoline alkaloids have been identified as topoisomerase inhibitors . nih.gov Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and repair. youtube.com By inhibiting these enzymes, certain quinoline derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. nih.govyoutube.com For instance, molecular docking studies have shown that certain Stauranthus quinoline alkaloids can intercalate into DNA, a characteristic shared by known topoisomerase poisons like camptothecin. nih.gov The electronic favorability of these interactions, including π-π stacking with DNA base pairs, supports their potential as intercalative topoisomerase inhibitors. nih.gov

Recent research has also highlighted that certain quinoline-based compounds can inhibit a variety of DNA-acting enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases, through DNA intercalation. nih.govmedchemexpress.combiorxiv.org

Interference with Emerging Therapeutic Targets (e.g., G-quadruplexes, Epigenetic Enzymes like Histone Deacetylase, DNA and Histone Methyltransferases)

Beyond direct DNA interaction, quinoline derivatives are being explored for their ability to modulate more recently identified therapeutic targets. Among these are G-quadruplexes (G4s) , which are secondary structures formed in guanine-rich regions of DNA. mdpi.com The formation of G4s can impact DNA methylation patterns, and their presence is significantly enriched at sites of methylation instability associated with aging and cancer. mdpi.comembopress.org

Epigenetic enzymes represent another critical class of targets for quinoline compounds. These enzymes regulate gene expression without altering the DNA sequence itself.

Histone Deacetylases (HDACs): HDACs play a pivotal role in chromatin remodeling by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov Aberrant HDAC activity is linked to various diseases, including cancer. nih.gov Researchers have developed quinoline-based HDAC inhibitors. For example, a series of 3-substituted quinolinehydroxamic acids has shown selectivity for HDAC6, an isoform implicated in cancer. nih.gov

DNA Methyltransferases (DNMTs): DNMTs are responsible for DNA methylation, a key epigenetic modification. mdpi.comnih.gov The development of non-nucleoside DNMT inhibitors is a key area of research to avoid the toxicities associated with current cytidine-based drugs. nih.govbiorxiv.org Quinoline-based compounds, such as SGI-1027, have been shown to inhibit DNMTs, leading to DNA hypomethylation and the reactivation of tumor suppressor genes. mdpi.comnih.gov Some of these compounds act not only as inhibitors but also as degraders of DNMTs, particularly DNMT3A. mdpi.com Certain quinoline analogs have been found to inhibit human DNMT1 by intercalating into the DNA minor groove, causing a conformational change that displaces the enzyme's catalytic domain. nih.gov

Histone Methyltransferases (HMTs): Quinoline derivatives that can inhibit the activity of histone methyltransferases, such as ESET/SETDB1 which is specific for histone H3K9, are also under investigation. google.com

Inhibition of Heme Detoxification Pathway in Parasitic Organisms

The antimalarial activity of many quinoline-based drugs, most notably chloroquine, is attributed to their ability to interfere with the parasite's heme detoxification process. nih.govnih.govhuji.ac.ilnih.gov The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. pnas.org To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.govpnas.org

Quinoline antimalarials accumulate to high concentrations within the parasite's food vacuole. nih.govnih.gov Here, they are thought to act by several proposed mechanisms:

Inhibition of Heme Polymerization: The quinoline drug can cap the growing faces of the hemozoin crystal, physically preventing further heme molecules from being added. pnas.org This leads to a buildup of toxic, soluble heme. nih.govjournals.co.za

Complexation with Free Heme: The drug may form a complex with free heme, and this complex itself could be toxic or prevent the heme from being incorporated into the hemozoin crystal. journals.co.zaresearchgate.net

This disruption of heme detoxification ultimately leads to oxidative stress and the death of the parasite. nih.govcambridge.org The effectiveness of various quinoline drugs as inhibitors of β-hematin (synthetic hemozoin) formation has been studied, with compounds like chloroquine, quinacrine, and amodiaquine (B18356) showing high potency. huji.ac.ilnih.gov It has been demonstrated that the inhibition of hemozoin formation by these drugs leads to an increase in free hemin, which in turn promotes peroxidative reactions that are damaging to the parasite. nih.gov

Modulation of Specific Receptor Activity (e.g., Receptor for Advanced Glycation Endproducts (RAGE) Activity)

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand cell surface receptor implicated in a variety of pathological conditions, including diabetes complications, inflammation, cancer, and neurodegeneration. google.com The cytoplasmic domain of RAGE is critical for its signal transduction. google.com

Certain quinoline compounds have been developed as modulators of RAGE activity. google.com These compounds can interfere with the interaction between RAGE and its various ligands, thereby mitigating the downstream signaling cascades that contribute to disease progression. google.comnih.gov This modulation can be relevant in neuropathological processes where RAGE upregulation is involved in quinolinate-induced toxicity. nih.gov

Enzyme Inhibition Mechanisms (e.g., N-myristoyltransferase, O-acetylserine sulfhydrylase in parasitic systems)

Quinoline derivatives have also been shown to inhibit specific enzymes that are vital for the survival of various organisms.

N-myristoyltransferase (NMT): This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. This modification is crucial for protein function and localization. In parasitic organisms like Leishmania and Trypanosoma, NMT is considered a promising drug target. Quinoline-based compounds have been investigated as inhibitors of this enzyme.

O-acetylserine sulfhydrylase (OASS): This enzyme is involved in the biosynthesis of cysteine. Inhibitors of OASS have been shown to be effective as adjuvants for antibiotics like colistin (B93849) in treating infections caused by Gram-negative bacteria. nih.gov

Development of Hybrid Molecules and Multi-Targeted Strategies in Quinoline Medicinal Chemistry

To address challenges such as drug resistance and to enhance therapeutic efficacy, a significant trend in medicinal chemistry is the development of hybrid molecules and multi-targeted drugs. nih.govrsc.orgmdpi.com This approach involves combining two or more pharmacophores into a single molecule, aiming to act on multiple biological targets simultaneously. mdpi.comrsc.org The quinoline scaffold is frequently used as a core component in the design of these hybrid compounds. nih.govthesciencein.org

The rationale behind this strategy is that a multi-target agent may exhibit improved potency, a broader spectrum of activity, and a reduced likelihood of resistance development compared to single-target drugs. rsc.org For example, quinoline-chalcone hybrids have been synthesized and shown to possess anticancer activity through mechanisms such as the inhibition of tubulin polymerization and topoisomerases. rsc.orgrsc.org

Other examples of quinoline-based hybrids include:

Quinoline-pyrimidine hybrids: These have demonstrated potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com

Quinoline-ferrocene hybrids: The compound ferroquine (B607439) has shown effectiveness against multi-drug resistant P. falciparum isolates. mdpi.com

4-Aminoquinoline-cinnamoyl hybrids: These have displayed potent in vitro antimalarial activity. mdpi.com

Quinoline-O-carbamate derivatives: These have been designed as multifunctional agents for Alzheimer's disease, exhibiting both cholinesterase inhibition and anti-inflammatory properties. nih.gov

The design of these hybrid molecules often utilizes computational methods like molecular docking and molecular dynamics simulations to predict their binding affinity and interactions with multiple biological targets. mdpi.com This in silico approach aids in the rational design and optimization of multi-targeted drug candidates based on the versatile quinoline scaffold. mdpi.com

Design and Synthesis of Quinoline-Containing Hybrid Scaffolds

The design of hybrid molecules is a prominent strategy in modern drug discovery, involving the covalent linkage of two or more distinct pharmacophores (biologically active moieties) into a single chemical entity. core.ac.ukresearchgate.net This approach aims to create novel compounds with potentially improved affinity, enhanced efficacy, and a better safety profile compared to the individual parent molecules. researchgate.net For quinoline-based compounds, this involves attaching other heterocyclic systems or active side chains to the core quinoline structure. rsc.orgthesciencein.org

The synthesis of these complex hybrid scaffolds can be achieved through a variety of methods, ranging from classical organic reactions to modern, more efficient techniques:

Classical Synthesis: Methods like the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer reactions have long been used to construct the fundamental quinoline ring system from aniline (B41778) precursors. nih.govrsc.org These methods can be adapted to create functionalized quinolines that serve as building blocks for hybrid molecules. rsc.org

Modern Synthetic Protocols: To improve efficiency, yield, and environmental friendliness, contemporary methods are often employed. nih.gov These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, quinoline-thiones fused with other heterocycles have been synthesized with yields as high as 99% using microwave-assisted heating. nih.govfrontiersin.org

Ultrasound Irradiation: Ultrasound-assisted synthesis offers advantages such as shorter reaction times and easier product isolation, representing a greener chemical process. rsc.org The N-alkylation to produce quinoline-imidazolium hybrids has been shown to have improved yields with this method compared to conventional heating. frontiersin.org

Metal-Catalyzed Reactions: Transition metal catalysts, such as copper nanoparticles, are effective for creating complex bonds in the synthesis of quinoline hybrids, like quinoline-acridine scaffolds. nih.gov These catalyzed reactions often exhibit excellent atom efficiency. nih.gov

Molecular Hybridization: This design concept is intentionally used to combine different pharmacophores. core.ac.uk For example, researchers have synthesized quinoline-triazole hybrids and quinoline-oxadiazole hybrids to develop new antitubercular agents. nih.govfrontiersin.org The rationale is that the resulting hybrid may target multiple biological pathways or exhibit a synergistic effect. core.ac.uk

The functionalization of the quinoline ring is a key aspect of this process, as the position and characteristics of substituents significantly influence the biological activity of the resulting compound. nih.govfrontiersin.org This strategic modification allows medicinal chemists to fine-tune the pharmacological profile of the hybrid scaffold. rsc.org

Synergistic Effects in Hybrid Compound Design

A primary motivation for designing hybrid compounds is the potential for synergistic effects, where the combined biological activity of the hybrid molecule is greater than the sum of its individual components. nih.govfrontiersin.org This can lead to the development of drug candidates with dual modes of action, the ability to overcome drug resistance, or reduced toxicity. nih.gov

The concept of synergy in quinoline hybrids has been demonstrated in various therapeutic areas. For instance, combining a quinoline moiety with other scaffolds has produced hybrids with enhanced pharmacological activity compared to existing quinoline-based drugs. nih.gov In the development of antimicrobial agents, hybrid quinoline-sulfonamide complexes have been synthesized, with some showing potent activity. nih.gov Notably, a cadmium complex of a quinoline-sulfonamide derivative demonstrated broad-spectrum antibacterial and antifungal activity, suggesting a positive synergism between the ligand and the metal cation. nih.gov

Lead Compound Optimization and Drug Design Theories

Once a "hit" or a "lead compound" with promising biological activity is identified through screening or design, it undergoes a rigorous process of optimization to transform it into a viable drug candidate. patsnap.comfrontiersin.org This phase is crucial for enhancing therapeutic potential while minimizing undesirable effects. rsc.orgpatsnap.com

Concepts of Lead Modification and Optimization in Medicinal Chemistry

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues of a lead compound to improve its properties. patsnap.com The primary goals are to enhance efficacy, potency, selectivity, and the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), while reducing toxicity. patsnap.comftloscience.comupmbiomedicals.com

Key strategies in lead modification include:

Structure-Activity Relationship (SAR) Analysis: SAR is a fundamental approach where researchers systematically modify the chemical structure of the lead to understand how different functional groups contribute to its biological activity. patsnap.com This helps identify the pharmacophore—the essential features required for activity—and the auxophore, the parts of the molecule that can be modified to fine-tune its properties. ftloscience.com

Chemical Modifications: Medicinal chemists employ various synthetic techniques to alter the lead structure. drugdevelopment.fi

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve activity or reduce toxicity. For example, replacing a sulfur atom with a -CH=CH- group in certain phenothiazine (B1677639) compounds changes their activity from neuroleptic to antidepressant. subharti.org

Scaffold Hopping: This technique involves changing the core structure of the molecule while retaining the key functionalities responsible for biological activity, potentially leading to novel compounds with improved properties. patsnap.com

Modifying Physicochemical Properties: Adjustments are made to properties like lipophilicity and water solubility to optimize the ADME profile. For example, increasing the length of hydrocarbon chains can improve lipid permeability, while adding polar groups can enhance water solubility. ftloscience.com

Computational Methods: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict how structural changes will affect a compound's interaction with its biological target, accelerating the optimization process. patsnap.comfrontiersin.org

Through these optimization efforts, a lead compound with initial activity can be refined into a drug candidate with a balanced profile of potency, selectivity, and safety, ready for further preclinical and clinical development. upmbiomedicals.comdrugdevelopment.fi

Theoretical Frameworks for Drug Activity (e.g., Occupancy Theory, Rate Theory, Induced Fit Theory)

Understanding how a drug interacts with its target to produce a biological effect is explained by several key theories in pharmacology. These frameworks provide a conceptual basis for drug design and optimization.

Occupancy Theory: Proposed by Clark, this theory posits that the intensity of a drug's effect is directly proportional to the number of receptors occupied by the drug. pharmacy180.compharmacy180.com A maximal effect is achieved when all receptors are occupied. cutm.ac.in This theory introduces the concepts of:

Affinity: The ability of a drug to bind to a receptor. pharmacy180.comcutm.ac.in

Intrinsic Activity (or Efficacy): The ability of the drug-receptor complex to initiate a biological response. pharmacy180.comcutm.ac.in According to this theory, a full agonist has both high affinity and high intrinsic activity, while an antagonist has affinity but zero intrinsic activity, blocking the receptor without activating it. fiveable.mefiveable.me Partial agonists have affinity but produce only a submaximal response, even at full receptor occupancy. cutm.ac.infiveable.me

Rate Theory: As an alternative to occupancy theory, Paton proposed that the pharmacological response is proportional to the rate of drug-receptor complex formation, not the number of occupied receptors. pharmacy180.comcutm.ac.in This theory suggests that excitation is generated by the total number of drug-receptor encounters per unit of time. cutm.ac.in

Agonists are proposed to have high rates of both association with and dissociation from the receptor. cutm.ac.in

Antagonists are thought to associate quickly but dissociate slowly, leading to stable receptor occupation without continuous stimulation. cutm.ac.in

Partial agonists would have intermediate dissociation rates. cutm.ac.in This theory can explain why the affinity and effectiveness of a drug are sometimes inversely related. nih.gov

Induced Fit Theory: Originally proposed by Koshland for enzyme-substrate interactions, this theory has been adapted for drug-receptor binding. cutm.ac.inquora.com It suggests that the receptor is not a rigid structure but is flexible. The binding of a drug induces a conformational change in the receptor, leading to an optimal fit that initiates the biological response. quora.combritannica.com

An agonist induces the necessary conformational change to activate the receptor. cutm.ac.in

An antagonist binds to the receptor but fails to induce the correct conformational change, thus producing no response. cutm.ac.in

A partial agonist would cause only a partial or suboptimal conformational change. cutm.ac.in This model is significant for drug design as it provides a framework for developing inhibitors that can bind to an active site and modulate the enzyme's or receptor's activity by altering its shape. numberanalytics.comnumberanalytics.com This mechanism can lead to high-affinity and selective drug binding. nih.gov

Computational Chemistry and in Silico Modeling for Research on 3 3 Chloropropyl 2,6 Dichloroquinoline

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interactions between a potential drug molecule, such as a quinoline (B57606) derivative, and its biological target, typically a protein or enzyme.

Molecular docking simulations can elucidate the binding mode and estimate the binding affinity of 3-(3-Chloropropyl)-2,6-dichloroquinoline with various proposed biological targets. Quinoline derivatives have been shown to interact with a multitude of targets, including protein kinases, DNA topoisomerases, and viral proteins. nih.govnih.govnih.gov For instance, studies on similar quinoline compounds have investigated their binding to targets like Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases. nih.govnih.gov

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the target protein. The resulting poses are then scored based on various energy functions to predict the most favorable binding orientation and affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.netnih.gov For example, a docking study of a novel quinoline derivative against the Topoisomerase I enzyme binding site was performed to understand its recognition profile. nih.gov Similarly, docking studies of quinoline-based thiosemicarbazones against Mycobacterium tuberculosis have been conducted to understand their binding modes. nih.gov

The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand's potential potency. A more negative docking score generally indicates a more favorable binding interaction. rsc.org These predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources.

The computational analysis of quinoline-based compounds extends beyond simple docking. Molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov MD simulations have been used to explore the biological processes and ligand interactions of quinoline derivatives targeting proteins of SARS-CoV-2. nih.gov

Furthermore, computational methods can be used to analyze the supramolecular interactions of quinoline derivatives, such as π–π stacking, which can be crucial for their biological activity and material properties. rsc.org These analyses provide a deeper understanding of the structural features that govern the behavior of these compounds at a molecular level.

Table 1: Example of Molecular Docking Results for Quinoline Derivatives Against Various Targets

| Quinoline Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiopyrano[2,3-b]quinoline derivative | CB1a (PDB ID: 2IGR) | -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 | nih.gov |

| Quinolinone-based thiosemicarbazone | Mycobacterium tuberculosis target | Not specified | Not specified | nih.gov |

| 4-Anilinoquinoline-3-carboxamide derivative | EGFR TK | Not specified | Not specified | nih.gov |

| SKA-346 (a quinoline derivative) | KCa3.1 channel | Not specified | Interface between calmodulin N-lobe and S45A helix | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org

QSAR studies have been widely applied to quinoline analogs to predict their biological activities, including anticancer, antimalarial, and anti-inflammatory properties. biointerfaceresearch.commdpi.comnih.govdergipark.org.tr These studies involve calculating a set of molecular descriptors for a series of quinoline derivatives with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. mlsu.ac.in

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.comnih.gov For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been performed on quinoline derivatives to understand the structural requirements for their antimalarial activity. nih.gov Similarly, QSAR models have been developed to predict the anti-gastric cancer activity of quinoline derivatives. mdpi.com

The predictive power of a QSAR model is assessed through internal and external validation techniques. mdpi.commdpi.com A robust and validated QSAR model can be used to predict the biological activity of new, untested compounds, such as this compound, and to guide the design of more potent analogs.

Table 2: Statistical Parameters of Selected QSAR Models for Quinoline Derivatives

| QSAR Model | Biological Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | Anti-gastric cancer | 0.625 | 0.913 | mdpi.com |

| CoMFA | Antimalarial | 0.677 | 0.969 | nih.gov |

| CoMSIA | Antimalarial | 0.741 | 0.962 | nih.gov |

| HQSAR | Anti-DENV virus | 0.82 | 0.95 | researchgate.net |

The success of a QSAR model heavily relies on the choice of physicochemical parameters, or molecular descriptors. frontiersin.org These parameters can be broadly categorized into:

Lipophilic parameters: These describe the hydrophobicity of a molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) is a common lipophilic parameter. mlsu.ac.in

Electronic parameters: These describe the electronic properties of a molecule, such as its ability to donate or accept electrons. The Hammett constant (σ) is a classic electronic parameter that reflects the electron-withdrawing or electron-donating nature of substituents. mlsu.ac.in

Steric parameters: These describe the size and shape of a molecule. Taft's steric parameter (Es) and molar refractivity (MR) are examples of steric descriptors. mlsu.ac.in

In the context of quinoline derivatives, QSAR studies have shown that various physicochemical parameters play a crucial role in their biological activity. For instance, in some models, van der Waals volume, electron density, and electronegativity have been suggested to be pivotal for antituberculosis activity. nih.gov The analysis of contour maps from 3D-QSAR studies can visually represent the favorable and unfavorable regions for steric and electrostatic interactions, providing direct guidance for structural modifications to enhance activity. mdpi.com

Virtual Screening and De Novo Design of Quinoline Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.

Virtual screening approaches have been successfully used to identify novel quinoline derivatives with potential therapeutic applications. nih.govacs.org For example, a virtual screening of a library of quinoline drugs led to the identification of potential inhibitors of SARS-CoV-2 viral entry and replication. nih.gov In another study, a virtual screening approach based on a pharmacophore model identified 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, which is implicated in cancer. nih.govacs.org

De novo design strategies can be used to generate novel quinoline derivatives based on the structural information obtained from QSAR and molecular docking studies. mdpi.com By understanding the key structural features required for activity, new molecules can be designed from scratch or by modifying existing scaffolds to optimize their interaction with the biological target. For instance, based on the insights from 3D-QSAR contour maps, new quinoline compounds with potentially enhanced anti-gastric cancer properties have been designed. mdpi.com

Future Research Directions and Translational Perspectives for 3 3 Chloropropyl 2,6 Dichloroquinoline

Exploration of Novel Synthetic Pathways and Analog Design for Enhanced Biological Potency and Selectivity

The functionalization of the quinoline (B57606) core at various positions is a key strategy for modulating the pharmacological activity of its derivatives. frontiersin.org Future research into 3-(3-Chloropropyl)-2,6-dichloroquinoline will likely focus on the exploration of novel synthetic methodologies to generate a diverse library of analogs. Classical synthetic routes, such as those involving substituted anilines, provide a foundational approach for creating the basic quinoline structure. frontiersin.org However, the development of more efficient and versatile synthetic pathways is crucial for accessing novel chemical space and optimizing biological activity.

The design of hybrid molecules, where the quinoline moiety is combined with other pharmacologically active scaffolds, presents a promising avenue for enhancing therapeutic efficacy and overcoming challenges like drug resistance. frontiersin.org For instance, the incorporation of a 1,2,3-triazole ring, synthesized via click chemistry, has been shown to yield quinoline hybrids with significant antimicrobial properties. nih.gov Future work could involve the synthesis and evaluation of hybrids of this compound with other known pharmacophores to explore synergistic effects and novel mechanisms of action.

The following table outlines potential synthetic modifications and the rationale behind them for designing analogs of this compound.

| Modification Site | Proposed Modification | Rationale for Enhanced Biological Potency/Selectivity |

| 3-Chloropropyl side chain | Replacement of chlorine with other halogens (F, Br, I) | Modulate reactivity and lipophilicity, potentially altering target binding affinity. |

| 3-Chloropropyl side chain | Introduction of azide (B81097), amine, or alcohol functionalities | Enable further conjugation with other molecules (e.g., via click chemistry) to create hybrid compounds. |

| Quinoline ring (positions 2 and 6) | Substitution of chloro groups with other electron-withdrawing or electron-donating groups | Influence the electronic properties of the quinoline ring system, potentially impacting target interaction. |

| Quinoline ring (other positions) | Introduction of various substituents (e.g., methyl, methoxy) | Probe structure-activity relationships (SAR) to identify key positions for enhancing potency and selectivity. |

Advanced Mechanistic Studies on Molecular Interactions and Signaling Pathways

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is fundamental for its translation into a therapeutic agent. While specific mechanistic data for this compound is not yet widely available, research on the broader class of quinoline derivatives provides a roadmap for future investigations. Quinolines are known to exert their effects through various mechanisms, including the inhibition of topoisomerases and kinases. nih.govtandfonline.com

Advanced mechanistic studies should aim to identify the specific molecular targets of this compound and its analogs. This can be achieved through a combination of experimental and computational approaches. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) can be employed to identify direct binding partners.

Furthermore, elucidating the impact of this compound on cellular signaling pathways is crucial. High-throughput screening using cell-based assays and reporter gene assays can provide initial insights into the pathways modulated. Subsequent detailed studies using techniques like Western blotting, qPCR, and RNA sequencing can then be used to validate these findings and build a comprehensive picture of the compound's mechanism of action. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction between the compound and its potential targets, providing insights into the binding mode and the structural determinants of affinity. benthamdirect.com

Development of New Therapeutic Modalities based on the Quinoline Scaffold

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.govtandfonline.com This versatility has led to the development of numerous quinoline-based drugs for a variety of diseases. benthamdirect.com Future research on this compound and its derivatives could lead to the development of new therapeutic modalities for a range of conditions.

Given the prevalence of quinoline-based compounds in oncology, one major focus will be the investigation of their potential as anticancer agents. nih.govtandfonline.com Research has shown that some quinoline derivatives exhibit cytotoxicity against various cancer cell lines. mdpi.com The development of analogs of this compound could yield compounds with potent and selective anticancer activity.

Beyond cancer, the quinoline scaffold has shown promise in the development of antimicrobial agents. frontiersin.orgnih.gov The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The exploration of this compound derivatives for their antibacterial and antifungal properties could be a fruitful area of research. Other potential therapeutic applications for quinoline-based compounds include their use as anti-inflammatory, antiviral, and antimalarial agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.govnih.gov These computational tools can significantly accelerate the identification and optimization of novel drug candidates. In the context of quinoline-based drug discovery, AI and ML can be applied at various stages.

Generative AI models, such as the medical generative adversarial network (MedGAN), have been successfully used to generate novel quinoline scaffolds with drug-like properties. azoai.com These models can learn the underlying patterns in large datasets of known molecules and then generate new molecules with desired characteristics. This approach can be used to expand the chemical space around this compound, leading to the design of novel analogs with improved potency and selectivity.

Machine learning algorithms can also be used to predict the biological activity and physicochemical properties of quinoline derivatives. mdpi.comresearchgate.net By training models on existing data, it is possible to develop quantitative structure-activity relationship (QSAR) models that can predict the activity of new compounds before they are synthesized. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov Furthermore, AI can be used to predict the active sites of quinoline derivatives and to model their interactions with biological targets, providing valuable insights for lead optimization. researchgate.net

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

- Monitor reaction progress using TLC with UV visualization (Rf ~0.4 in 3:1 hexane:EtOAc).

Basic: What analytical techniques are critical for characterizing this compound?

Answer :

Routine characterization requires:

- NMR Spectroscopy :

- ¹H-NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and chloropropyl chain signals (δ 1.8–3.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C-NMR : Quinoline carbons appear at δ 120–150 ppm; chlorinated carbons resonate at δ 40–50 ppm.

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak (e.g., m/z 305 [M+H]⁺ for C₁₂H₉Cl₃N).

- Melting Point : Pure compounds typically melt sharply (e.g., 148–150°C for intermediates like 3-chloropropylamine hydrochloride) .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve steric effects of the chloropropyl group on quinoline planarity.

- HPLC-PDA : Quantify purity (>95% for pharmacological studies) .

Advanced: How can researchers optimize low yields in palladium-catalyzed C-N coupling reactions for this compound?

Answer :

The 67% yield reported in Pd-catalyzed reactions suggests inefficiencies in:

- Catalyst System : Replace traditional Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance electron-rich environments and stabilize intermediates.

- Solvent Choice : Substitute polar aprotic solvents (DMF, DMSO) with toluene or dioxane to reduce side reactions.

- Temperature Control : Lower reaction temperatures (80–100°C) with microwave-assisted heating to accelerate kinetics without decomposition.

- Additives : Use Cs₂CO₃ as a base to improve deprotonation of the amine nucleophile.

Q. Data-Driven Optimization :

- Design a factorial experiment varying ligand, solvent, and temperature.

- Analyze yield vs. reaction time using LC-MS to identify optimal conditions .

Advanced: What mechanistic insights explain the reactivity of 2,6-dichloroquinoline in substitution reactions?

Answer :

The electron-deficient quinoline core directs substitutions:

- C-3 Position : Chlorine at C-2 and C-6 deactivates the ring, making C-3 more electrophilic due to inductive effects. This favors nucleophilic attack (e.g., by 3-chloropropylamine) at C-3 .

- Steric Effects : Bulky substituents at C-3 may hinder further functionalization. Computational DFT studies can map electron density to predict reactive sites.

Q. Experimental Validation :

- Conduct kinetic studies with varying amines to compare substitution rates.

- Use Hammett plots to correlate substituent electronic effects with reaction rates .

Basic: What safety protocols are essential when handling this compound and its intermediates?

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Hazard Mitigation :

- Skin Contact : Immediate washing with soap/water (P303+P361+P353 protocols) .

- Inhalation : Use NIOSH-approved respirators if airborne particles are generated.

- Waste Disposal : Neutralize chlorinated waste with 10% NaOH before disposal in halogenated waste containers .

Q. Documentation :